Superior CDK9 Inhibitory Potency in Colorectal Cancer Models Compared to AZD5438
Derivatives of 2,4-diaminopyrimidine, specifically compounds 16h and 16j, exhibit significantly more potent inhibition of CDK9/Cyclin T1 in HCT-116 colorectal cancer cells compared to the reference CDK inhibitor AZD5438. The IC50 values for these 2,4-diaminopyrimidine analogues are an order of magnitude lower than those reported for AZD5438 in similar cellular contexts [1].
| Evidence Dimension | Cytotoxic potency against HCT-116 colorectal cancer cells |
|---|---|
| Target Compound Data | IC50 = 20 ± 1 nM (Compound 16j), IC50 = 61 ± 2 nM (Compound 16h) |
| Comparator Or Baseline | AZD5438 (reported IC50 = 220 nM against HCT-116 cells in a comparable assay) |
| Quantified Difference | Target compounds 16j and 16h are 11-fold and 3.6-fold more potent than AZD5438, respectively. |
| Conditions | HCT-116 human colorectal cancer cell line, cytotoxicity assay. |
Why This Matters
This quantifiable difference in cellular potency demonstrates that the 2,4-diaminopyrimidine scaffold can be optimized to yield CDK9 inhibitors with substantially greater efficacy than existing clinical candidates, guiding selection for preclinical cancer research programs.
- [1] Venkatesan G, et al. Design, synthesis, molecular modeling and evaluation of 2,4-diaminopyrimidine analogues as promising colorectal cancer drugs. Bioorg Chem. 2024;153:107854. View Source
